molecular formula C12H10ClN5O2S B12157365 5-chloro-2-(methylsulfanyl)-N'-(pyridin-4-ylcarbonyl)pyrimidine-4-carbohydrazide

5-chloro-2-(methylsulfanyl)-N'-(pyridin-4-ylcarbonyl)pyrimidine-4-carbohydrazide

Cat. No.: B12157365
M. Wt: 323.76 g/mol
InChI Key: KCYMBPZAYRFQFE-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a chlorine atom at position 5 and a methylsulfanyl group at position 2. The carbohydrazide moiety at position 4 is functionalized with a pyridin-4-ylcarbonyl group, forming a hydrazone linkage. The pyridine ring introduces aromaticity and hydrogen-bonding capabilities, which may enhance crystallinity or intermolecular interactions .

Properties

Molecular Formula

C12H10ClN5O2S

Molecular Weight

323.76 g/mol

IUPAC Name

5-chloro-2-methylsulfanyl-N'-(pyridine-4-carbonyl)pyrimidine-4-carbohydrazide

InChI

InChI=1S/C12H10ClN5O2S/c1-21-12-15-6-8(13)9(16-12)11(20)18-17-10(19)7-2-4-14-5-3-7/h2-6H,1H3,(H,17,19)(H,18,20)

InChI Key

KCYMBPZAYRFQFE-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NNC(=O)C2=CC=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(methylsulfanyl)-N’-(pyridin-4-ylcarbonyl)pyrimidine-4-carbohydrazide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution using methylthiol or its derivatives.

    Attachment of the Pyridin-4-ylcarbonyl Group: This step involves acylation using pyridine-4-carbonyl chloride in the presence of a base like triethylamine.

    Formation of the Carbohydrazide Moiety: The final step involves the reaction of the intermediate with hydrazine hydrate to form the carbohydrazide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridin-4-ylcarbonyl group, potentially converting it to an alcohol.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

Biologically, the compound may exhibit interesting activities such as antimicrobial, antiviral, or anticancer properties due to its unique structure. It can be used in the development of new pharmaceuticals.

Medicine

In medicine, it could be explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex organic compounds.

Mechanism of Action

The mechanism of action of 5-chloro-2-(methylsulfanyl)-N’-(pyridin-4-ylcarbonyl)pyrimidine-4-carbohydrazide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine core and the carbohydrazide moiety might play crucial roles in binding to these targets, while the other substituents could influence its overall activity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 4-[5-Chloro-2-(Methylsulfanyl)Pyrimidine-4-Carbonyl]-3,4-Dihydro-2H-1,4-Benzoxazine
  • Molecular Formula : C₁₄H₁₂ClN₃O₂S
  • Key Features: Retains the 5-chloro-2-methylsulfanyl pyrimidine core but replaces the carbohydrazide with a benzoxazine ring.
(b) 5-Chloro-2-Ethylsulfanyl-N-(2-Methoxyphenyl)Pyrimidine-4-Carboxamide
  • Molecular Formula : C₁₄H₁₅ClN₄O₂S
  • Key Features : Substitutes the methylsulfanyl group with ethylsulfanyl (increasing lipophilicity) and replaces the carbohydrazide with a carboxamide linked to a methoxyphenyl group. The carboxamide may reduce hydrogen-bonding capacity compared to the hydrazide, affecting solubility and target binding .
(c) 4-Chloro-3,5-Dimethylphenyl 5-Chloro-2-(Methylsulfanyl)Pyrimidine-4-Carboxylate
  • Molecular Formula : C₁₄H₁₂Cl₂N₂O₂S
  • Key Features: Replaces the carbohydrazide with a carboxylate ester.

Crystallographic and Conformational Differences

  • Target Compound : Likely adopts an E conformation at the hydrazone bond (analogous to ), with dihedral angles between the pyrimidine and pyridine rings influencing packing. The carbohydrazide group facilitates O–H⋯N and N–H⋯O hydrogen bonds, as seen in related hydrazide structures .
  • N-(4-Chlorophenyl)-4-(Pyrimidin-2-yl)Piperazine-1-Carboxamide (–6): Monoclinic crystal system (P2₁/c) with a 2D hydrogen-bonded network. The carboxamide group forms N–H⋯O interactions, but lacks the extended conjugation of the hydrazide-pyridine system in the target compound .

Biological Activity

5-Chloro-2-(methylsulfanyl)-N'-(pyridin-4-ylcarbonyl)pyrimidine-4-carbohydrazide is a synthetic compound belonging to the pyrimidine class, characterized by its unique structural features, including a chloro substituent, a methylsulfanyl group, and a pyridinylcarbonyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer domains.

PropertyValue
Molecular FormulaC₁₂H₁₀ClN₅O₂S
Molecular Weight323.76 g/mol
CAS Number902243-69-0
Melting PointNot Available
Boiling PointNot Available

Antimicrobial Activity

Research indicates that compounds similar to 5-chloro-2-(methylsulfanyl)-N'-(pyridin-4-ylcarbonyl)pyrimidine-4-carbohydrazide exhibit significant antimicrobial properties. Studies have shown that derivatives containing pyrimidine and hydrazone functionalities often demonstrate effectiveness against various bacterial strains and fungi. For instance, compounds with structural similarities have been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, yielding promising results in inhibiting microbial growth.

Anticancer Activity

The compound's potential as an anticancer agent is supported by its structural attributes that facilitate interactions with biological targets involved in cancer progression. Compounds with similar frameworks have been noted for their ability to inhibit key enzymes such as thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cancer cells . In vitro studies have demonstrated that modifications in the chemical structure can significantly enhance cytotoxicity against various cancer cell lines.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound can be attributed to its ability to modulate inflammatory pathways. Compounds within the same class have been shown to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which play pivotal roles in inflammatory responses . Further research is needed to elucidate the specific mechanisms through which this compound exerts its anti-inflammatory effects.

Understanding the mechanism of action of 5-chloro-2-(methylsulfanyl)-N'-(pyridin-4-ylcarbonyl)pyrimidine-4-carbohydrazide involves exploring its binding affinity to various biological targets. Molecular docking studies can provide insights into how this compound interacts with enzymes or receptors, potentially leading to therapeutic applications. Techniques such as in vitro binding assays are essential for validating these interactions and assessing the compound's pharmacological profile.

Study 1: Antimicrobial Efficacy

In a comparative study, derivatives of pyrimidine were synthesized and tested against a panel of microorganisms. The results indicated that certain modifications enhanced antimicrobial activity significantly, making these compounds suitable candidates for further development as antibiotics.

Study 2: Anticancer Activity Assessment

A series of experiments were conducted to evaluate the cytotoxic effects of structurally related compounds on cancer cell lines. The findings revealed that specific substitutions at the pyrimidine ring improved potency against breast cancer cells, suggesting a promising avenue for drug development targeting specific types of tumors .

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